molecular formula C31H42N4O7S B12407183 OfHex1-IN-1

OfHex1-IN-1

Cat. No.: B12407183
M. Wt: 614.8 g/mol
InChI Key: OGOOTIYNYPREDH-GNVCQQPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OfHex1-IN-1 involves the preparation of ureido thioglycosides. The process typically includes the following steps :

    Formation of the thioglycoside core: This involves the reaction of a sugar derivative with a thiol compound under acidic conditions.

    Ureido group introduction: The thioglycoside is then reacted with an isocyanate to introduce the ureido group.

    Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

OfHex1-IN-1 primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the ureido and thioglycoside moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups.

Scientific Research Applications

OfHex1-IN-1 has several scientific research applications, including :

    Chemistry: Used as a tool to study the inhibition of β-N-acetylhexosaminidase enzymes.

    Biology: Helps in understanding the role of chitin degradation in insect development and molting.

    Industry: Used in the development of green pesticides targeting the Asian corn borer.

Comparison with Similar Compounds

OfHex1-IN-1 is unique due to its high selectivity and potency against OfHex1. Similar compounds include :

    TMG-chitotriomycin: Another potent inhibitor of β-N-acetylhexosaminidase.

    NAG-thiazoline: Known for its inhibitory activity against glycosyl hydrolase enzymes.

    PUGNAc: A well-known inhibitor of β-N-acetylhexosaminidase enzymes.

These compounds share similar mechanisms of action but differ in their selectivity and potency against various β-N-acetylhexosaminidase enzymes.

Properties

Molecular Formula

C31H42N4O7S

Molecular Weight

614.8 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-2-[6-[6-(azepan-1-yl)-1,3-dioxobenzo[de]isoquinolin-2-yl]hexylsulfanyl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]urea

InChI

InChI=1S/C31H42N4O7S/c32-31(41)33-25-27(38)26(37)23(18-36)42-30(25)43-17-8-4-3-7-16-35-28(39)20-11-9-10-19-22(34-14-5-1-2-6-15-34)13-12-21(24(19)20)29(35)40/h9-13,23,25-27,30,36-38H,1-8,14-18H2,(H3,32,33,41)/t23-,25-,26-,27-,30+/m1/s1

InChI Key

OGOOTIYNYPREDH-GNVCQQPKSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCS[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)N

Canonical SMILES

C1CCCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCSC5C(C(C(C(O5)CO)O)O)NC(=O)N

Origin of Product

United States

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